Ubenimex hydrochloride

Description

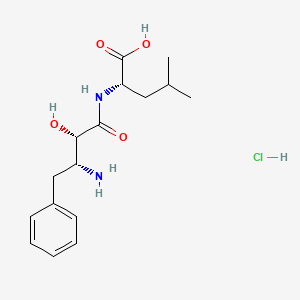

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFITZJGKUSDK-UDYGKFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65391-42-6 | |

| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBENIMEX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ubenimex Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ubenimex hydrochloride, also known as Bestatin, is a competitive and reversible protease inhibitor originally isolated from Streptomyces olivoreticuli. It has garnered significant interest in the scientific community for its multifaceted therapeutic potential, including anti-cancer, immunomodulatory, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising therapeutic agent.

Core Mechanism of Action: Multi-Targeted Enzyme Inhibition

The primary mechanism of action of this compound is centered on its ability to inhibit a specific set of metalloproteases, most notably Aminopeptidase N (APN/CD13), Leukotriene A4 Hydrolase (LTA4H), and Aminopeptidase B.[1][2][3] By competitively binding to the active sites of these enzymes, Ubenimex prevents the degradation of their respective peptide substrates, leading to a cascade of downstream cellular effects.[4]

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (CD13) is a zinc-dependent metalloprotease expressed on the surface of various cell types, including tumor cells. It plays a crucial role in tumor cell invasion, angiogenesis, and proliferation.[5] Ubenimex's inhibition of CD13 is a key contributor to its anti-tumor effects. By blocking CD13 activity, Ubenimex can hinder the degradation of extracellular matrix components, thereby impeding tumor cell motility and invasion. Furthermore, inhibition of CD13 has been shown to modulate the tumor microenvironment and enhance the efficacy of conventional anticancer drugs.

Inhibition of Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities. Its primary role is the conversion of Leukotriene A4 to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Ubenimex inhibits the aminopeptidase activity of LTA4H, which in turn reduces the production of LTB4. This reduction in LTB4 levels is believed to be a major contributor to Ubenimex's anti-inflammatory properties and is the basis for its investigation in the treatment of conditions like lymphedema.

Other Targeted Aminopeptidases

In addition to APN/CD13 and LTA4H, Ubenimex also inhibits other aminopeptidases, such as Aminopeptidase B and Leucine Aminopeptidase. This broad-spectrum inhibitory activity contributes to its diverse biological effects, including the modulation of various physiological processes through the prevention of bioactive peptide degradation.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against its key target enzymes has been quantified in various studies. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Enzyme Target | Parameter | Value | Assay Conditions | Reference |

| Aminopeptidase N (APN/CD13) | IC50 | 0.13 µM (human) | In vitro enzyme assay | |

| IC50 | 5 nM | In vitro enzyme assay with cytosol aminopeptidase | ||

| IC50 | 0.65 µM (porcine) | In vitro enzyme assay | ||

| Leukotriene A4 Hydrolase (LTA4H) | Ki | 172 nM (aminopeptidase activity) | Enzymatic Assay | |

| Ki | 201 ± 95 µM (hydrolase activity) | Enzymatic Assay | ||

| Aminopeptidase B (APB) | IC50 | 1–10 µM | In vitro enzyme assay | |

| Cytosol Aminopeptidase | IC50 | 0.5 nM | In vitro enzyme assay | |

| Zinc Aminopeptidase | IC50 | 0.28 µM | In vitro enzyme assay |

Modulation of Intracellular Signaling Pathways

This compound exerts its cellular effects by modulating several key intracellular signaling pathways. The inhibition of its primary enzyme targets triggers a series of downstream events that influence cell proliferation, survival, apoptosis, and inflammation.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Ubenimex has been shown to inhibit the phosphorylation of p38 MAPK in certain cancer cells, which is a critical step in its ability to enhance the differentiation of acute promyelocytic leukemia cells.

References

- 1. Ubenimex suppresses glycolysis mediated by CD13/Hedgehog signaling to enhance the effect of cisplatin in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Ubenimex Hydrochloride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubenimex hydrochloride, also known as Bestatin, is a potent, low-molecular-weight dipeptide isolated from Streptomyces olivoreticuli. It functions as a competitive inhibitor of multiple aminopeptidases, most notably aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase (LTA4H).[1][2] This dual inhibitory action underlies its diverse applications in biomedical research, ranging from oncology to immunology and the study of inflammatory diseases. Initially recognized for its immunomodulatory properties, ubenimex has been extensively investigated as an anticancer agent, both as a monotherapy and in combination with conventional treatments.[3][4] This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

Ubenimex exerts its biological effects primarily through the inhibition of key enzymes:

-

Aminopeptidase N (APN/CD13) Inhibition: APN/CD13 is a transmembrane zinc-dependent metalloprotease overexpressed in various cancer cells. It plays a crucial role in tumor growth, angiogenesis, and metastasis. By inhibiting APN/CD13, ubenimex can suppress cancer cell proliferation, migration, and invasion.[5]

-

Leukotriene A4 Hydrolase (LTA4H) Inhibition: LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Inhibition of LTA4H by ubenimex leads to a reduction in LTB4 levels, thereby mitigating inflammation. This mechanism is particularly relevant in the context of inflammatory diseases such as lymphedema.

Research Applications in Oncology

Ubenimex has demonstrated significant potential in cancer research, exhibiting antitumor effects across a range of malignancies.

Bladder Cancer

In bladder cancer cell lines (RT112 and 5637), ubenimex has been shown to inhibit cell proliferation in a dose-dependent manner. Research suggests that its mechanism involves the induction of both apoptosis and autophagy, potentially through the modulation of the Akt signaling pathway.

Hepatocellular Carcinoma (HCC)

Ubenimex has been found to synergistically enhance the effects of conventional anticancer drugs like 5-fluorouracil (5-FU), cisplatin (CDDP), and doxorubicin (DXR) in HCC. Studies have shown that anticancer drugs can increase the expression of CD13 in HCC cells, and co-administration of ubenimex can counteract this effect. Furthermore, ubenimex has been shown to inhibit glycolysis in liver cancer cells by targeting the CD13/Hedgehog signaling pathway, thereby enhancing the efficacy of cisplatin.

Cervical Cancer

Research indicates that ubenimex can act as a radiosensitizer in cervical cancer. By inhibiting APN/CD13 activity, which is induced by radiation, ubenimex enhances radiation-induced apoptosis in cervical cancer cells, both in vitro and in vivo.

Lung Cancer

In non-small-cell lung cancer (NSCLC), ubenimex is being investigated in combination with immunotherapy and chemotherapy. One study is evaluating its efficacy and safety with pembrolizumab, nab-paclitaxel, and carboplatin in advanced squamous NSCLC. Another area of research focuses on its ability to inhibit the JAK2/STAT3 signaling pathway in lung adenocarcinoma, in combination with pemetrexed, by upregulating the suppressor of cytokine signaling 1 (SOCS1).

Melanoma

In melanoma cell lines (A375 and A2058), ubenimex has been shown to inhibit cell proliferation, migration, and invasion. The proposed mechanism involves the induction of apoptosis and autophagic cell death, associated with the upregulation of the JNK pathway and a protective activation of the Akt pathway.

Other Cancers

Ubenimex has also been studied in gastric cancer, where it can reverse multidrug resistance by activating caspase-3-mediated apoptosis and suppressing the expression of membrane transport proteins. In prostate cancer cells, it has been shown to inhibit cell proliferation and induce autophagic cell death.

Research Applications in Immunology and Inflammation

Immunomodulation

Ubenimex has been shown to possess immunomodulatory effects, enhancing the functions of T-cells, B-cells, and natural killer (NK) cells. This immunostimulatory activity contributes to its antitumor effects and has led to its use as an adjuvant in cancer therapy to improve the host's immune response against tumor cells.

Lymphedema

A significant area of non-oncological research for ubenimex is in the treatment of lymphedema. Preclinical studies in mouse models have shown that elevated levels of LTB4 contribute to the pathology of lymphedema by impairing lymphatic function and promoting inflammation. By inhibiting LTA4H and reducing LTB4 production, ubenimex has been demonstrated to reverse edema, improve lymphatic function, and restore lymphatic architecture in these models. A phase 2 clinical trial (ULTRA) has investigated the efficacy of ubenimex in adult patients with lymphedema of the lower limbs.

Quantitative Data Summary

| Research Area | Model/System | Key Finding | Quantitative Data | Reference |

| Hepatocellular Carcinoma | HuH7 and PLC/PRF/5 cell lines | Ubenimex decreases CD13 expression increased by anticancer drugs. | CDDP (24h) + Ubenimex: CD13 expression decreased to 8.6±0.5% vs. 13.2±0.4% with CDDP alone in HuH7 cells. | |

| Lung Cancer | Squamous Cell Lung Carcinoma Patients | Ubenimex in combination with chemo- and radiotherapy prolongs survival. | 50% survival time: 449 days (Ubenimex group) vs. 363 days (placebo group) (p=0.0473). Response rate: 60.9% (Ubenimex) vs. 50.0% (placebo). | |

| Malignant Tumors (Meta-analysis) | Cancer Patients | Standardised treatments combined with ubenimex may improve survival rates. | 1-year OR: 1.40 (95% CI = 1.06 to 1.85), 2-year OR: 1.43 (95% CI = 1.08 to 1.89), 3-year OR: 1.39 (95% CI = 1.07 to 1.81). | |

| Choriocarcinoma | NaUCC-4 xenografted nude mice | Ubenimex inhibits tumor growth in vivo. | Significant inhibition at 2 mg/kg (p < 0.01) and 20 mg/kg (p < 0.001) daily i.p. administration for 4 weeks. | |

| Lymphedema Clinical Trial (ULTRA) | Adult patients with lower limb lymphedema | To evaluate the efficacy and safety of ubenimex. | Dose: 150 mg three times a day (total daily dose of 450 mg) for 24 weeks. |

Experimental Protocols

Cell Viability Assessment (CCK-8 Assay)

This protocol is adapted from studies on bladder and lung cancer cells.

-

Cell Seeding: Plate cells (e.g., RT112, 5637, A549, PC-9) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1 mg/mL).

-

Incubation: Incubate the cells for specified time periods (e.g., 16, 32, 48, or 72 hours).

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Invasion and Migration Assessment (Transwell Assay)

This protocol is based on methodologies used in gastric cancer research.

-

Chamber Preparation: Use a 24-well Transwell plate with 8 µm pore size inserts. For invasion assays, coat the upper surface of the insert with Matrigel. For migration assays, no coating is necessary.

-

Cell Preparation: Starve the gastric cancer cells (e.g., MGC-803, SGC-7901) in serum-free medium for 10-24 hours.

-

Cell Seeding: Resuspend the cells in serum-free medium containing the desired concentration of ubenimex (e.g., 0.12 mg/mL). Add 3 x 10⁵ cells to the upper chamber.

-

Chemoattractant: Add medium supplemented with 20% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Removal: Carefully remove the non-invading/migrating cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated to the lower surface with 4% paraformaldehyde for 1 hour, followed by staining with crystal violet for 40 minutes.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Protein Expression Analysis (Western Blot)

This is a general protocol applicable to various cell lines, as described in studies on melanoma and lung cancer.

-

Cell Lysis: After treatment with ubenimex, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., APN, p-Akt, Akt, LC3B, cleaved-caspase-3, SOCS1, p-JAK2, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.

In Vivo Tumor Xenograft Model

This protocol is a generalized representation from studies on cervical and choriocarcinoma.

-

Animal Model: Use immunodeficient mice (e.g., nude mice, SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer ubenimex via a suitable route (e.g., intraperitoneal injection or oral gavage) at specified doses (e.g., 2-30 mg/kg) and schedules (e.g., daily or 3 times a week). The control group receives the vehicle.

-

Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).

Signaling Pathway Visualizations

Ubenimex-Mediated Inhibition of the Akt Signaling Pathway in Cancer

Caption: Ubenimex inhibits APN/CD13, leading to decreased Akt phosphorylation and reduced cell proliferation and survival.

Ubenimex and Pemetrexed Synergism via the JAK2/STAT3 Pathway in Lung Adenocarcinoma

Caption: Ubenimex and Pemetrexed upregulate SOCS1, which inhibits the JAK2/STAT3 signaling cascade in lung cancer.

Ubenimex Modulation of Leukotriene B4 (LTB4) Synthesis in Inflammation

Caption: Ubenimex inhibits LTA4 hydrolase, blocking the synthesis of the pro-inflammatory mediator LTB4.

Conclusion

This compound is a multifaceted research tool with well-documented activities in oncology and immunology. Its ability to inhibit APN/CD13 and LTA4H provides a dual mechanism to combat cancer progression and inflammation. The synergistic effects of ubenimex with standard chemotherapies and radiotherapies highlight its potential as an adjuvant treatment. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of further research into the therapeutic potential of this promising compound.

References

- 1. torontophysiotherapy.ca [torontophysiotherapy.ca]

- 2. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubenimex Suppresses the Ability of Migration and Invasion in Gastric Cancer Cells by Alleviating the Activity of the CD13/NAB1/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjuvant bestatin (Ubenimex) treatment following full-dose local irradiation for bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Treatment of Secondary Lymphedema - PMC [pmc.ncbi.nlm.nih.gov]

Ubenimex Hydrochloride: A Technical Guide to its Function as an Aminopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubenimex hydrochloride, also known as Bestatin, is a potent, competitive, and reversible dipeptide inhibitor of multiple aminopeptidases. Originally isolated from Streptomyces olivoreticuli, it has garnered significant attention for its immunomodulatory and anti-tumor activities. This technical guide provides an in-depth overview of ubenimex's mechanism of action, its modulation of critical signaling pathways, and detailed experimental protocols for its application in research settings. Quantitative data on its inhibitory potency and effective concentrations are summarized, and key molecular pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

Ubenimex is a low-molecular-weight dipeptide, chemically N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine.[1] It is recognized for its broad inhibitory action against several zinc-dependent metalloproteases, primarily cell-surface aminopeptidases.[2][3] These enzymes play crucial roles in cleaving N-terminal amino acids from peptides, thereby regulating the bioactivity of various hormones, neuropeptides, and cytokines.[2] Dysregulation of aminopeptidase activity is implicated in numerous pathologies, including cancer progression, immune evasion, and inflammation.[2]

Clinically, ubenimex has been used as an adjuvant to chemotherapy for acute non-lymphocytic leukemia, where it has been shown to prolong remission and survival, particularly in elderly patients. Its therapeutic potential stems from a dual mechanism: direct cytostatic or cytotoxic effects on tumor cells and indirect, host-mediated antitumor activity through immunomodulation.

Mechanism of Action as an Aminopeptidase Inhibitor

Ubenimex functions as a competitive, reversible inhibitor that targets the active site of several key aminopeptidases. Its primary targets include Aminopeptidase N (APN/CD13), Aminopeptidase B (APB), and Leukotriene A4 (LTA4) hydrolase.

-

Aminopeptidase N (APN/CD13): A ubiquitous cell-surface zinc metalloproteinase involved in tumor cell invasion, angiogenesis, and the degradation of regulatory peptides. Inhibition of CD13 is a cornerstone of ubenimex's anti-cancer effects.

-

Aminopeptidase B (APB): An enzyme involved in the processing of peptides with N-terminal arginine and lysine residues.

-

Leukotriene A4 (LTA4) Hydrolase: A bifunctional enzyme that catalyzes the final step in the synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. By inhibiting LTA4 hydrolase, ubenimex reduces LTB4 levels, exerting anti-inflammatory effects.

Enzyme Inhibition and Potency

The inhibitory activity of ubenimex varies depending on the target enzyme and the experimental conditions. The following tables summarize key quantitative data regarding its potency and effective concentrations.

| Enzyme Target | Inhibitor Constant (Ki) / IC50 | Comments | Reference(s) |

| Leukotriene A4 (LTA4) Hydrolase | Ki = 172 nM | Inhibition of intrinsic aminopeptidase activity. | |

| Leukotriene A4 (LTA4) Hydrolase | Ki = 201 mM | Inhibition of LTB4 formation by isolated enzyme. | |

| Aminopeptidase N (CD13) | IC50 = 0.13 µM | For a ubenimex derivative (BC-05). | |

| 20S Proteasome | IC50 = 1.39 µM | For a ubenimex derivative (BC-05). |

| Cell Line | Assay Type | Effective Concentration / IC50 | Comments | Reference(s) |

| A549 (Lung Cancer) | Cytotoxicity | IC50 = 512.9 µM | 48-hour treatment. | |

| HL-60 (Leukemia) | Growth Inhibition | 0.1 µg/mL | Remarkable growth inhibition. | |

| HL-60R (Resistant Leukemia) | Growth Inhibition | 1 µg/mL | Effective concentration in resistant cells. | |

| NaUCC-4 (Choriocarcinoma) | Proliferation Inhibition | 5 to 20 µg/mL | Caused mild G0/G1 phase accumulation after 72h. | |

| PC-3 (Prostate Cancer) | Proliferation Inhibition | 0.5 or 1 mg/mL | Concentration-dependent inhibition. | |

| LNCaP (Prostate Cancer) | Proliferation Inhibition | 0.5 or 1 mg/mL | Concentration-dependent inhibition. | |

| 786-O, OS-RC-2 (Renal Cell Carcinoma) | Proliferation Inhibition | Concentration-dependent | Assessed by WST-8 proliferation assay. |

Key Signaling Pathways Modulated by Ubenimex

Ubenimex exerts its cellular effects by intervening in multiple signaling cascades. Its inhibition of cell-surface peptidases can alter the local concentration of bioactive peptides, while its intracellular actions can directly impact signaling pathways crucial for cancer cell survival, proliferation, and invasion.

Inhibition of Leukotriene B4 (LTB4) Synthesis

Ubenimex directly inhibits LTA4 hydrolase, the enzyme responsible for converting LTA4 to the pro-inflammatory molecule LTB4. This is particularly relevant in inflammatory conditions and lymphedema, where elevated LTB4 levels contribute to tissue inflammation and impaired lymphatic function.

Modulation of Cancer-Related Pathways

In cancer cells, ubenimex's inhibition of CD13 has been shown to disrupt several downstream signaling pathways that promote tumor progression.

-

CD13/Hedgehog (Hh) Signaling: In liver cancer, ubenimex suppresses the CD13/Hh pathway, leading to decreased glycolysis and enhanced sensitivity to cisplatin. Inhibition of this pathway reduces the expression of key glycolytic proteins like HK2, PKM2, and GLUT1.

-

JAK2/STAT3 Signaling: Ubenimex, alone or with pemetrexed, can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the JAK2/STAT3 pathway, hindering lung adenocarcinoma progression.

-

PI3K/AKT/NF-κB Pathway: In cisplatin-resistant gastric cancer cells, ubenimex inhibits CD13 expression, which modulates the EMP3/PI3K/AKT/NF-κB pathway, thereby suppressing autophagy and overcoming drug resistance.

-

CD13/NAB1/MAPK Pathway: In gastric cancer, ubenimex has been shown to suppress cell migration and invasion by downregulating CD13, which in turn inhibits NGFI-A-binding protein 1 (NAB1) and mitigates the activity of the MAPK signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently used to characterize the effects of this compound.

Aminopeptidase Activity Assay

This assay quantifies enzyme activity by measuring the release of a chromogenic product, p-nitroaniline, from a synthetic substrate.

Principle: Aminopeptidase cleaves the substrate (e.g., L-Leucine-p-nitroanilide), releasing p-nitroaniline, which can be measured spectrophotometrically at 405 nm.

Materials:

-

Tricine Buffer (e.g., 200 mM, pH 8.0)

-

Substrate Stock Solution (e.g., 50 mM L-Leucine p-nitroanilide in Methanol)

-

Enzyme Dilution Buffer (e.g., Tricine buffer with 0.05% BSA)

-

Purified enzyme or cell lysate

-

This compound solutions at various concentrations

-

96-well microplate or cuvettes

-

Spectrophotometer (plate reader or standard)

Procedure:

-

Prepare Reaction Cocktail: Dilute the substrate stock solution to the desired final concentration (e.g., 0.2 mM) in Tricine buffer.

-

Enzyme Preparation: Prepare a working solution of the aminopeptidase enzyme or cell lysate in cold enzyme dilution buffer.

-

Assay Setup:

-

To appropriate wells of a microplate, add the enzyme solution.

-

Add varying concentrations of ubenimex or vehicle control. Pre-incubate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

To initiate the reaction, add the reaction cocktail to all wells.

-

-

Measurement: Immediately begin reading the absorbance at 405 nm (A405nm) in kinetic mode, taking readings every minute for 10-30 minutes.

-

Calculation: Determine the rate of reaction (ΔA405nm/minute) from the linear portion of the curve. Calculate percent inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus log[ubenimex].

References

Ubenimex Hydrochloride's Role in Immune Modulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It functions as a potent inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13), and leukotriene A4 hydrolase.[1][2] This dual inhibitory action underlies its complex and multifaceted role in the modulation of the immune system. Ubenimex has demonstrated a range of immunomodulatory activities, including the activation of monocytes and macrophages, enhancement of T cell and natural killer (NK) cell function, and regulation of cytokine production.[3][4][5] These properties have led to its clinical use as an adjunct in cancer immunotherapy, particularly for acute nonlymphocytic leukemia. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in immune modulation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action

Ubenimex primarily exerts its immunomodulatory effects through the inhibition of cell surface peptidases, particularly CD13/APN. CD13 is a zinc-dependent metalloprotease expressed on a wide variety of cells, including hematopoietic cells such as monocytes, macrophages, and granulocytes. By inhibiting CD13, ubenimex modulates a range of cellular processes, including antigen presentation, cytokine signaling, and cell migration. Additionally, its inhibition of leukotriene A4 hydrolase interferes with the production of pro-inflammatory leukotrienes.

Data Presentation: Quantitative Effects of Ubenimex

The following tables summarize the key quantitative data on the effects of ubenimex on various immune parameters, compiled from multiple studies.

Table 1: In Vitro Inhibitory Activity of Ubenimex

| Target Enzyme | Cell Type/Source | IC50 Value | Reference |

| Human CD13 | Recombinant | 0.13 µM | |

| Porcine CD13 | Recombinant | 0.65 µM | |

| 20S Proteasome | - | 1.39 µM |

Table 2: Effects of Ubenimex on Monocyte and Macrophage Activation

| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |

| CD16 Expression | Human Monocytes (in vivo) | 90 and 180 mg daily for 60 days | Significant increase in frequency of CD16+ monocytes | |

| HLA-DR Expression | Human Monocytes (in vivo) | 90 and 180 mg daily for 60 days | Significant increase in frequency of HLA-DR+ monocytes | |

| Neopterin Levels | Human Serum (in vivo) | 90 and 180 mg daily for 60 days | Increased serum neopterin levels | |

| Pinocytic Uptake | Mouse Macrophages | In vitro and in vivo | Dose-dependent increase | |

| Oxidative Metabolism | Mouse Macrophages | In vitro and in vivo | Dose-dependently augmented |

Table 3: Effects of Ubenimex on T Lymphocytes and NK Cells

| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Cytotoxic Activity | Human PBL and Spleen Cells | 1 µg/mL in vitro | Augmented cytotoxicity against K562, KATO-III, and autologous tumor cells | |

| CD4+ T Cell Subpopulation | Human Precursor T-cells | In vitro | Significant increase | |

| CD8+ T Cell Subpopulation | Human Precursor T-cells | In vitro | Significant decrease | |

| NK Cell Activity | Spleen cells from high responder mice | In vivo | Significant increase |

Table 4: Effects of Ubenimex on Cytokine Production

| Cytokine | Cell Type | Treatment Conditions | Observed Effect | Reference |

| IL-1β and IL-2 | - | In vitro | Enhanced release |

Key Signaling Pathways Modulated by Ubenimex

Ubenimex has been shown to influence several intracellular signaling pathways, contributing to its immunomodulatory and anti-tumor effects.

CD13/NAB1/MAPK Pathway

In gastric cancer cells, ubenimex has been shown to suppress cell migration and invasion by inhibiting the CD13/NAB1/MAPK signaling pathway. Inhibition of CD13 by ubenimex leads to the downregulation of NGFI-A-binding protein 1 (NAB1), which in turn mitigates the activity of the MAPK signaling pathway.

Hedgehog Signaling Pathway

Ubenimex can inhibit glycolysis in liver cancer cells by targeting the CD13/Hedgehog (Hh) signaling pathway. This action enhances the efficacy of chemotherapeutic agents like cisplatin.

JAK2/STAT3 Signaling Pathway

In lung adenocarcinoma, ubenimex, alone or in combination with pemetrexed, can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1). This leads to the inhibition of the JAK2/STAT3 signaling pathway, thereby hindering cancer progression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of ubenimex.

CD13/APN Enzymatic Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of ubenimex on CD13/APN activity.

Materials:

-

Recombinant human CD13/APN

-

L-leucine-p-nitroanilide (substrate)

-

This compound

-

Phosphate buffer (pH 7.2)

-

96-well microtiter plates

-

Microplate reader (405 nm)

-

DMSO

Procedure:

-

Prepare a stock solution of L-leucine-p-nitroanilide in DMSO.

-

Prepare serial dilutions of ubenimex in phosphate buffer.

-

In a 96-well plate, add the ubenimex dilutions.

-

Add the L-leucine-p-nitroanilide solution to each well.

-

Initiate the reaction by adding the recombinant human CD13/APN enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each ubenimex concentration and determine the IC50 value.

References

- 1. In vitro augmentation of cytotoxic activity of peripheral blood lymphocytes and spleen cells of cancer patients by ubenimex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubenimex suppresses glycolysis mediated by CD13/Hedgehog signaling to enhance the effect of cisplatin in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopeptidase N (APN)/CD13 inhibitor, Ubenimex, enhances radiation sensitivity in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monocyte activation by an oral immunomodulator (bestatin) in lymphoma patients following autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ubenimex Hydrochloride: A Technical Guide to its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. Initially recognized for its immunomodulatory capabilities, extensive research has unveiled its direct and indirect anti-tumor properties. This technical guide provides an in-depth analysis of the mechanisms of action of ubenimex, focusing on its role as a potent inhibitor of aminopeptidases, particularly CD13/aminopeptidase N (APN), and its impact on crucial cancer-related signaling pathways. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the complex molecular interactions through signaling pathway diagrams to support further research and drug development efforts in oncology.

Introduction

This compound is a competitive, reversible inhibitor of several aminopeptidases, including leucine aminopeptidase, aminopeptidase B, and most notably, CD13/aminopeptidase N (APN).[1] CD13 is a transmembrane zinc-dependent metalloprotease frequently overexpressed in various malignancies, correlating with poor prognosis.[2] Its enzymatic activity is implicated in tumor cell proliferation, invasion, angiogenesis, and resistance to apoptosis. Ubenimex exerts its anti-tumor effects through a dual mechanism: direct inhibition of tumor cell growth and metastasis by targeting CD13, and indirect enhancement of the host's anti-tumor immune response.[3] This guide will dissect these mechanisms, presenting the underlying molecular pathways and experimental evidence.

Mechanisms of Action

Direct Anti-Tumor Effects via CD13 Inhibition

The primary direct anti-tumor effect of ubenimex is mediated through the inhibition of CD13/APN. This inhibition disrupts several key cellular processes essential for tumor progression:

-

Induction of Apoptosis and Cell Cycle Arrest: Ubenimex has been shown to induce apoptosis in various cancer cell lines, including non-small-cell lung cancer and bladder cancer.[4][5] This is often accompanied by cell cycle arrest, primarily at the G0/G1 or G2/M phase. For instance, in human choriocarcinoma cells, ubenimex treatment led to an accumulation of cells in the G0/G1 phase.

-

Inhibition of Glycolysis: Recent studies have revealed that ubenimex can suppress glycolysis in liver cancer cells by targeting the CD13/Hedgehog (Hh) signaling pathway. This leads to a reduction in lactic acid and ATP production, thereby depriving cancer cells of the energy required for rapid proliferation.

-

Synergistic Effects with Chemotherapy and Radiotherapy: Ubenimex demonstrates synergistic anti-tumor effects when combined with conventional chemotherapeutic agents like cisplatin, 5-fluorouracil, and pemetrexed, as well as with radiotherapy. This synergy is attributed to the sensitization of cancer cells to these treatments through various mechanisms, including increased intracellular reactive oxygen species (ROS) levels and enhanced apoptosis.

Immunomodulatory Effects

Ubenimex enhances the host's immune response against tumors through several mechanisms:

-

Activation of Immune Effector Cells: It stimulates the activity of T-lymphocytes, natural killer (NK) cells, and macrophages.

-

Cytokine Release: Ubenimex promotes the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), which play a crucial role in the anti-tumor immune response.

-

Enhancement of LAK Cell Susceptibility: Studies have shown that ubenimex treatment can increase the susceptibility of gastric cancer cells to lysis by lymphokine-activated killer (LAK) cells.

Key Signaling Pathways Modulated by Ubenimex

Ubenimex's anti-tumor activity is intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.

The CD13/Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and is aberrantly activated in many cancers, promoting cell proliferation and survival. Ubenimex has been shown to inhibit this pathway by targeting its upstream regulator, CD13. Inhibition of CD13 leads to the downregulation of key Hh pathway components, including Smoothened (SMO) and the GLI family of transcription factors. This, in turn, suppresses the expression of glycolysis-related proteins, contributing to the anti-tumor effect of ubenimex.

The JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for cytokine-mediated cell growth and differentiation. Constitutive activation of the JAK2/STAT3 pathway is common in many cancers. Ubenimex, particularly in combination with pemetrexed, has been shown to inhibit this pathway in lung adenocarcinoma. The mechanism involves the upregulation of the Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of the JAK/STAT pathway. Increased SOCS1 expression leads to the inhibition of JAK2 and STAT3 phosphorylation, thereby suppressing tumor progression.

References

- 1. Induction of apoptosis by ubenimex (Bestatin) in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Standardised Treatments Combined with Ubenimex in Patients with Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

- 5. Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - PMC [pmc.ncbi.nlm.nih.gov]

Ubenimex hydrochloride in cancer research overview

An In-depth Technical Guide to Ubenimex Hydrochloride in Cancer Research

Introduction

Ubenimex, also known as Bestatin, is a dipeptide isolated from the culture broth of Streptomyces olivoreticuli.[1] It functions as a potent, competitive inhibitor of several cell surface aminopeptidases, most notably aminopeptidase N (APN), which is also known as CD13, along with aminopeptidase B and leukotriene A4 hydrolase.[1][2][3][4] Initially recognized for its immunomodulatory properties, ubenimex has been clinically utilized, particularly in Japan, as an adjuvant therapy for various cancers, including acute non-lymphocytic leukemia and lung cancer. Its low toxicity profile, even with long-term oral administration, makes it a compelling agent for combination therapies. This guide provides a comprehensive overview of the molecular mechanisms, preclinical data, and clinical research involving ubenimex in oncology.

Core Mechanism of Action

Ubenimex exerts its anticancer effects through a multifaceted mechanism involving direct enzyme inhibition, modulation of critical signaling pathways, and enhancement of the host immune response.

Enzyme Inhibition

The primary mechanism of ubenimex is the inhibition of cell surface metalloproteinases.

-

Aminopeptidase N (CD13): CD13 is a transmembrane ectoenzyme overexpressed in various solid tumors and is correlated with poor prognosis. It plays a crucial role in tumor progression, including angiogenesis, invasion, and metastasis. Ubenimex directly binds to and inhibits the enzymatic activity of CD13.

-

Leukotriene A4 (LTA4) Hydrolase: By inhibiting LTA4 hydrolase, ubenimex blocks the synthesis of leukotriene B4 (LTB4), a potent inflammatory mediator. This action contributes to its anti-inflammatory and immunomodulatory effects within the tumor microenvironment.

Modulation of Signaling Pathways

Inhibition of CD13 by ubenimex triggers downstream effects on several intracellular signaling pathways that govern cancer cell survival, proliferation, and metastasis.

-

Akt Signaling Pathway: Ubenimex has been shown to inhibit the Akt signaling pathway in bladder and prostate cancer cells. This inhibition leads to the induction of both apoptosis and autophagic cell death. Interestingly, in some melanoma cell models, ubenimex treatment induced a protective Akt activation, suggesting that combining ubenimex with an Akt inhibitor could yield a synergistic effect.

-

JAK2/STAT3 Signaling Pathway: In lung adenocarcinoma, ubenimex, particularly when combined with pemetrexed, upregulates the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the JAK2/STAT3 signaling pathway, leading to suppressed tumor progression.

-

MAPK Pathway: In gastric cancer cells, ubenimex suppresses migration and invasion by targeting CD13, which subsequently downregulates NGFI-A-binding protein 1 (NAB1) and inactivates the MAPK signaling pathway.

Immunomodulation

Ubenimex enhances the body's natural anti-tumor immune response. It stimulates the function of T-lymphocytes and macrophages and increases the activity of Natural Killer (NK) cells. Clinical studies have shown that ubenimex treatment can help restore T-cell subset values to normal levels in cancer patients and enhance the release of cytokines like Interleukin-1 (IL-1) and IL-2. This immunomodulatory effect is crucial, especially in counteracting the immunosuppressive effects of chemotherapy.

Preclinical Research: In Vitro and In Vivo Evidence

A substantial body of preclinical research has demonstrated the anticancer efficacy of ubenimex across various cancer types.

Direct Effects on Cancer Cells

-

Inhibition of Proliferation: Ubenimex shows dose-dependent growth inhibition against various cancer cell lines, including leukemia, bladder cancer, and melanoma.

-

Induction of Apoptosis and Autophagy: Ubenimex induces programmed cell death. In bladder cancer and melanoma cells, it triggers a mixed phenotype of both apoptosis (caspase-dependent) and autophagy (caspase-independent). This is often associated with the upregulation of cleaved caspase-3 and changes in autophagy markers like LC3B and Beclin 1.

-

Inhibition of Invasion and Metastasis: Ubenimex effectively inhibits the invasion of cancer cells through reconstituted basement membranes (Matrigel) in a concentration-dependent manner. This effect is linked to its ability to inhibit the degradation of extracellular matrix components like type IV collagen.

Quantitative Data from In Vitro Studies

| Cell Line(s) | Cancer Type | Effect | Observation | Citation |

| HL-60 | Leukemia | Growth Inhibition | Remarkable inhibition at 0.1 µg/ml. | |

| HL-60R | Leukemia | Growth Inhibition | Effective at a higher concentration of 1 µg/ml. | |

| RT112, 5637 | Bladder Cancer | Proliferation | Prominent, dose-dependent decrease in cell viability. | |

| A375, A2058 | Melanoma | Proliferation | Significant inhibition at 1 mg/mL after 48 hours. | |

| HuH7, PLC/PRF/5 | Hepatocellular Carcinoma | CD13 Expression | Chemotherapy (5-FU, CDDP, etc.) increased CD13 expression (from ~3-4% to ~14-36%). Ubenimex co-treatment decreased this expression. | |

| YMB-S | Breast Cancer | Cell Adhesion | Induces cell-cell adhesion via activation of E-cadherin. |

In Vivo Animal Studies

Animal models have corroborated the in vitro findings, demonstrating that ubenimex can suppress tumor growth, angiogenesis, and metastasis.

| Animal Model | Cancer Type | Treatment | Key Findings | Citation |

| Nude Mice | Cervical Cancer | Ubenimex + Radiation | Significant prolongation of tumor-doubling time compared to radiation alone. | |

| Nude Mice | Lung Adenocarcinoma | Ubenimex + Pemetrexed | Combination therapy significantly inhibited in vivo tumor growth. | |

| C57BL/6 Mice | Melanoma (B16F10) | BC-05 (Ubenimex derivative) | Significantly increased survival time compared to vehicle group. | |

| Syngeneic Mice | Melanoma (B16-BL6) | Ubenimex | Significantly inhibited melanoma cell-induced angiogenesis. |

Experimental Protocols: Generalized Methodologies

The following are generalized protocols for key experiments cited in ubenimex research, intended to provide a methodological framework.

Cell Proliferation Assay (CCK8/MTT)

-

Objective: To quantify the effect of ubenimex on cancer cell viability and proliferation.

-

Methodology:

-

Cancer cells (e.g., RT112, 5637, A375) are seeded in 96-well plates at a specified density.

-

After allowing cells to adhere, they are treated with varying concentrations of ubenimex (e.g., 0.25, 0.5, 1 mg/ml) or a vehicle control.

-

Cells are incubated for specified time points (e.g., 16, 32, 48 hours).

-

At each time point, a reagent (CCK-8 or MTT) is added to each well and incubated according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the control group.

-

Matrigel Invasion Assay

-

Objective: To assess the effect of ubenimex on the invasive potential of cancer cells.

-

Methodology:

-

Transwell inserts with an 8-µm pore size are coated with Matrigel, a reconstituted basement membrane.

-

Cancer cells are serum-starved, resuspended in a serum-free medium containing ubenimex, and seeded into the upper chamber of the Transwell.

-

The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Western Blot Analysis

-

Objective: To detect changes in protein expression in key signaling pathways (e.g., Akt, JAK/STAT) following ubenimex treatment.

-

Methodology:

-

Cells are treated with ubenimex for a specified duration and then lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, cleaved caspase-3, SOCS1, β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Clinical Research and Applications

Ubenimex has been evaluated in clinical trials for both hematological malignancies and solid tumors, primarily as an adjuvant to standard chemotherapy.

Hematological Malignancies

In a randomized controlled study for adult acute non-lymphocytic leukemia (ANLL), combining ubenimex with maintenance chemotherapy resulted in a significant prolongation of both remission duration and survival, especially in elderly patients. It has also shown promise in treating myelodysplastic syndrome (MDS) and chronic myelogenous leukemia (CML).

Solid Tumors

Ubenimex has been studied as an adjuvant therapy for a range of solid tumors.

-

Lung Cancer: A Phase II trial is evaluating ubenimex combined with pembrolizumab and chemotherapy for advanced squamous non-small-cell lung cancer (NSCLC). Another study showed that combining ubenimex with pemetrexed could inhibit lung adenocarcinoma progression.

-

Gastric Cancer: In patients with advanced gastric cancer, the addition of ubenimex to a docetaxel-based chemotherapy regimen improved general performance (KPS score), stabilized body weight, and reduced myelosuppression.

-

Cervical Cancer: Preclinical studies strongly suggest ubenimex acts as a radiosensitizer, enhancing radiation-induced apoptosis in cervical cancer cells.

-

Hepatocellular Carcinoma (HCC): Ubenimex synergistically enhances the effects of anticancer drugs like 5-FU, cisplatin, and doxorubicin in HCC cell lines.

Clinical Trial Data Summary

| Cancer Type | Study Design | Treatment Regimen | Outcome | Citation |

| Malignant Tumors (various) | Meta-analysis of 5 RCTs (n=1,372) | Standard Treatment + Ubenimex vs. Standard Treatment | Improved survival rate with ubenimex. 3-year OR: 1.39 (95% CI = 1.07 to 1.81). | |

| Acute Non-lymphocytic Leukemia | Randomized Controlled Study | Maintenance Chemotherapy + Ubenimex vs. Chemotherapy alone | Prolongation of remission duration and survival in the ubenimex group. | |

| Advanced Gastric Cancer | Randomized Study (n=63) | Chemotherapy + Ubenimex (30mg/day) vs. Chemotherapy alone | Improved KPS score, more stable body weight, and milder myelosuppression in the ubenimex group. | |

| Advanced Squamous NSCLC | Phase II Trial (TORG2241) | Ubenimex + Pembrolizumab + Nab-paclitaxel + Carboplatin | Ongoing study to evaluate safety and efficacy (objective response rate). |

Conclusion and Future Directions

This compound stands out as a well-tolerated oral agent with a dual mechanism of direct antitumor activity and host immunomodulation. Its ability to inhibit CD13 and modulate critical cancer-related signaling pathways, such as Akt and JAK/STAT, provides a strong rationale for its use in oncology. Furthermore, its capacity to enhance the efficacy of chemotherapy, radiotherapy, and immunotherapy makes it an excellent candidate for combination strategies.

Future research should focus on:

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to ubenimex-based therapies.

-

Novel Combinations: Exploring synergy with newer targeted therapies and immune checkpoint inhibitors across a wider range of solid tumors.

-

Mechanism in Resistance: Investigating whether ubenimex can help overcome resistance to standard anticancer drugs.

The multifaceted nature of ubenimex continues to make it a valuable and promising agent in the field of cancer research and drug development.

References

Ubenimex Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubenimex hydrochloride, also known as Bestatin, is a potent, competitive, and reversible protease inhibitor.[1] Originally isolated from Streptomyces olivoreticuli, it is a dipeptide analogue with a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, and detailed experimental protocols for its study.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | [3] |

| Synonyms | Bestatin hydrochloride, (-)-Bestatin hydrochloride, N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine hydrochloride | [3] |

| CAS Number | 65391-42-6 | |

| Molecular Formula | C₁₆H₂₅ClN₂O₄ | |

| Molecular Weight | 344.84 g/mol | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 108 °C (decomposes) | |

| Solubility | Soluble in water (approx. 10 mg/mL), DMSO (≥125 mg/mL), and ethanol (≥68 mg/mL). Insoluble in ether, chloroform, and benzene. | |

| pKa (Strongest Acidic) | 3.73 | |

| pKa (Strongest Basic) | 8.35 |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of various aminopeptidases. These enzymes play crucial roles in peptide metabolism and are implicated in numerous physiological and pathological processes.

Enzyme Inhibition

Ubenimex is a potent inhibitor of several metalloproteases, including:

-

Aminopeptidase N (APN/CD13): A key target involved in tumor cell invasion, angiogenesis, and immune modulation.

-

Leukotriene A4 Hydrolase (LTA4H): An enzyme with dual functions, acting as both an epoxide hydrolase in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) and as an aminopeptidase.

-

Aminopeptidase B (APB): Involved in the processing of various peptides.

-

Leucine Aminopeptidase (LAP): A cytosolic enzyme involved in peptide degradation.

The inhibitory activity of Ubenimex against these enzymes is summarized in the table below.

| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference(s) |

| Aminopeptidase B | 60 nM (IC50) | |

| Leucine Aminopeptidase | 20 nM (IC50) | |

| Leukotriene A4 Hydrolase | 201 ± 95 nM (Ki) | |

| Aminopeptidase N (APN/CD13) | Varies by cell type and assay conditions |

The inhibition of these enzymes by Ubenimex leads to a cascade of downstream effects, including the modulation of immune responses, anti-tumor activity, and anti-inflammatory effects.

Cellular Signaling Pathways

This compound has been shown to modulate several key intracellular signaling pathways, contributing to its therapeutic potential.

Ubenimex can induce the generation of reactive oxygen species (ROS), which in turn activates the Extracellular Signal-Regulated Kinase (ERK) pathway. This activation can lead to apoptosis and autophagy in cancer cells.

Ubenimex-induced ROS/ERK signaling cascade.

Ubenimex has also been demonstrated to inhibit the Akt signaling pathway in certain cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its inhibition by Ubenimex can contribute to the induction of apoptosis and autophagy.

Inhibition of the Akt signaling pathway by Ubenimex.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Enzyme Inhibition Assay (Aminopeptidase N)

This protocol describes a spectrophotometric method to determine the inhibitory effect of Ubenimex on Aminopeptidase N (APN/CD13) activity using a chromogenic substrate.

Workflow for Aminopeptidase N inhibition assay.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa) in appropriate culture dishes and grow to a suitable confluency.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to the desired concentrations.

-

Prepare a stock solution of the substrate, L-leucine-p-nitroanilide, in an appropriate buffer.

-

-

Inhibition Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (no inhibitor).

-

Initiate the reaction by adding the L-leucine-p-nitroanilide substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Stop the reaction (e.g., by adding a stop solution or by transferring the supernatant to a new plate).

-

Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each Ubenimex concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value for each time point.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

In Vitro and In Vivo Efficacy

This compound has demonstrated anti-tumor effects in a variety of cancer cell lines and in vivo models. The IC50 values for cell growth inhibition vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference(s) |

| HL-60 | Promyelocytic Leukemia | ~0.1 µg/mL | Not specified | |

| HL-60R | Promyelocytic Leukemia (resistant) | ~1 µg/mL | Not specified | |

| ABC-1 | Lung Adenocarcinoma | Dose-dependent inhibition | Not specified | |

| RERF-LC-OK | Lung Adenocarcinoma | Dose-dependent inhibition | Not specified | |

| SQ-5 | Lung Squamous Cell Carcinoma | More sensitive than adenocarcinoma lines | Not specified | |

| EBC-1 | Lung Squamous Cell Carcinoma | More sensitive than adenocarcinoma lines | Not specified | |

| PC-3 | Prostate Cancer | Dose-dependent inhibition | 24 and 48 hours | |

| LNCaP | Prostate Cancer | Dose-dependent inhibition | 24 and 48 hours |

Conclusion

This compound is a well-characterized aminopeptidase inhibitor with a multifaceted mechanism of action that includes direct enzyme inhibition and modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of its core properties and offers detailed experimental protocols for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of the therapeutic potential of this compound.

References

- 1. Effect of ubenimex (Bestatin) on the cell growth and phenotype of HL-60 and HL-60R cell lines: up-and down-regulation of CD13/aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Ubenimex induces apoptotic and autophagic cell death in rat GH3 and MMQ cells through the ROS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ubenimex Hydrochloride (Bestatin): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ubenimex hydrochloride, also known as Bestatin, is a dipeptide isolated from Streptomyces olivoreticuli. It functions as a competitive, reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13) and leukotriene A4 (LTA4) hydrolase.[1][2][3] This inhibitory action underlies its diverse pharmacological effects, including antitumor and immunomodulatory activities.[4][5] Ubenimex has been utilized as an adjuvant in cancer chemotherapy, particularly for acute myeloid leukemia (AML), and has been investigated for its therapeutic potential in other malignancies and conditions such as lymphedema. This guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and a summary of key experimental data and protocols to facilitate further research and development.

Core Chemical and Physical Properties

Ubenimex is a dipeptide with the IUPAC name N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. It is often used in its hydrochloride salt form for improved solubility and stability.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₄N₂O₄ | |

| Molecular Weight | 308.37 g/mol | |

| CAS Number | 58970-76-6 (Ubenimex) | |

| CAS Number | 65391-42-6 (this compound) | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in acetic acid, DMSO, and methanol. Less soluble in water. Insoluble in ethyl acetate, benzene, hexane, and chloroform. | |

| Melting Point | 233-236°C |

Mechanism of Action

Ubenimex exerts its biological effects primarily through the competitive and reversible inhibition of zinc-dependent metalloproteases, specifically cell surface aminopeptidases and LTA4 hydrolase.

Inhibition of Aminopeptidases

Ubenimex is a potent inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B, and leucine aminopeptidase. APN/CD13 is a transmembrane glycoprotein overexpressed on the surface of various cancer cells and is implicated in tumor growth, invasion, and angiogenesis. By inhibiting APN/CD13, Ubenimex can directly exert cytostatic effects on tumor cells and modulate the tumor microenvironment.

Inhibition of Leukotriene A4 Hydrolase

Ubenimex also inhibits leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and is involved in various inflammatory processes. Inhibition of LTA4 hydrolase by Ubenimex reduces the production of LTB4, thereby exerting anti-inflammatory effects. This mechanism has been the rationale for investigating Ubenimex in inflammatory conditions like lymphedema.

Immunomodulation

Ubenimex has been shown to possess immunomodulatory properties, including the enhancement of T-lymphocyte and macrophage function. It can stimulate the release of cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2), contributing to its anti-tumor effects by augmenting the host's immune response against cancer cells.

Quantitative Data

Inhibitory Activity (IC₅₀ & Kᵢ Values)

The inhibitory potency of Ubenimex against various enzymes has been determined in numerous studies. The following table summarizes key inhibitory constants.

| Enzyme | Substrate/Condition | IC₅₀ | Kᵢ | Reference |

| Aminopeptidase N (APN/CD13) | L-Leucine-p-nitroanilide | 5 nM | 4.1 x 10⁻⁶ M | |

| Aminopeptidase B | Arginine-β-naphthylamide | 1-10 µM | - | |

| Leucine Aminopeptidase | Leucine-p-nitroanilide | - | 2 x 10⁻⁸ M | |

| Leukotriene A4 Hydrolase | LTA4 | - | 201 µM | |

| Cytosol Aminopeptidase | - | 0.5 nM | - | |

| Zinc Aminopeptidase | - | 0.28 µM | - |

Pharmacokinetic Parameters

Pharmacokinetic studies of Ubenimex have been conducted in both animal models and humans.

| Species | Administration | Dose | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Reference |

| Human | Oral | 150 mg | 7.1 ± 4.7 µg/mL | 5 hr | 2.1 ± 0.7 hr | |

| Mouse | Oral | - | - | - | 15.4 min | |

| Mouse | Intravenous | - | - | - | 12.8 min (β-phase) | |

| Mouse | Intraperitoneal | - | - | - | 8.56 min (β-phase) | |

| Mouse | Subcutaneous | - | - | - | 16.91 min (β-phase) | |

| Mouse | Intramuscular | - | - | - | 19.25 min (β-phase) |

Clinical Trials Summary

Ubenimex has been evaluated in numerous clinical trials for various indications.

| Indication | Phase | Dosage | Key Outcomes | Reference |

| Acute Myeloid Leukemia (AML) | - | 30 mg/day orally after remission induction | In elderly patients, a complete remission rate of 67% and a three-year survival rate of 32% were observed. | |

| Acute Nonlymphocytic Leukemia (ANLL) | Randomized Controlled | 30 mg/day orally | Prolonged remission and survival, especially in patients aged 50-65 years. | |

| Lymphedema (Lower Limb) | Phase 2 (ULTRA trial) | 150 mg, 3 times daily for 6 months | The trial did not meet its primary or secondary endpoints for reducing skin thickness or limb volume. |

Experimental Protocols

Aminopeptidase N (APN/CD13) Activity Assay (Colorimetric)

This protocol describes a method to determine APN activity by measuring the hydrolysis of a chromogenic substrate.

Materials:

-

Cells expressing APN (e.g., U-937 or HEK-ANPEP cells)

-

L-alanine 4-nitroanilide hydrochloride (substrate)

-

Phosphate-buffered saline (PBS) with 10% Fetal Bovine Serum (FBS)

-

Ubenimex (Bestatin)

-

96-well flat-bottom culture plates

-

Microplate reader

Procedure:

-

Seed 1 x 10⁵ cells in 50 µL of PBS with 10% FBS into each well of a 96-well plate.

-

Pre-incubate the cells with varying concentrations of Ubenimex for 1 hour at 37°C. Include a control group without Ubenimex.

-

Add the substrate, L-alanine 4-nitroanilide hydrochloride, to a final concentration of 6 mM.

-

Incubate the plate for 1 hour at 37°C.

-

Pellet the cells by centrifugation.

-

Transfer the supernatants to a new plate and immediately measure the absorbance at 405 nm.

-

Calculate the percentage of APN activity relative to the control group.

Leukotriene A4 (LTA4) Hydrolase Activity Assay (HPLC-based)

This protocol outlines a method for determining LTA4 hydrolase activity by quantifying the production of LTB4 via HPLC.

Materials:

-

Purified LTA4 hydrolase

-

LTA4 methyl ester

-

50 mM NaOH

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0)

-

Methanol (quenching solution)

-

Acetic acid

-

Reverse-phase HPLC system with UV detector

Procedure:

-

Prepare LTA4 substrate: Hydrolyze LTA4 methyl ester in 50 mM NaOH on ice for 60 minutes in the dark.

-

Enzyme reaction: In a microcentrifuge tube on ice, add the desired amount of LTA4 hydrolase in the assay buffer.

-

Inhibitor pre-incubation (if applicable): Pre-incubate the enzyme with Ubenimex for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate reaction: Add the freshly prepared LTA4 substrate to the enzyme mixture.

-

Quench reaction: After a defined incubation time (e.g., 30 seconds), stop the reaction by adding chilled methanol.

-

Sample preparation for HPLC: Acidify the samples with a small volume of acetic acid.

-

HPLC analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the LTB4 produced. Monitor absorbance at 270-280 nm.

-

Calculate the amount of LTB4 formed by comparing the peak area to a standard curve.

In Vivo Tumor Growth Inhibition Assay

This protocol describes a general workflow for assessing the anti-tumor efficacy of Ubenimex in a xenograft mouse model.

Materials:

-

Cancer cell line (e.g., NaUCC-4 choriocarcinoma)

-

Immunocompromised mice (e.g., nude mice)

-

Ubenimex solution for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor cell implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor growth and randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.

-

Treatment administration: Administer Ubenimex (e.g., daily intraperitoneal injections at doses of 2 and 20 mg/kg) to the treatment group. Administer vehicle to the control group.

-

Tumor measurement: Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) for a specified duration (e.g., 4 weeks).

-

Data analysis: Calculate tumor volume and compare the tumor growth curves between the treatment and control groups to determine the extent of tumor growth inhibition.

Cytokine Release Assay from Spleen Cells

This protocol details a method to assess the effect of Ubenimex on cytokine release from spleen cells.

Materials:

-

Spleens from mice

-

RPMI-1640 medium with 10% FBS

-

Ubenimex

-

Concanavalin A (Con A) as a mitogen (optional)

-

ELISA kits for specific cytokines (e.g., IL-2)

Procedure:

-

Spleen cell isolation: Aseptically remove spleens from mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.

-

Cell culture: Resuspend spleen cells in complete RPMI medium and plate in a 24-well plate.

-

Stimulation: Treat the cells with various concentrations of Ubenimex (e.g., 0.1 to 10 µg/mL). A positive control with Con A can be included.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant collection: Centrifuge the plate to pellet the cells and collect the cell-free supernatants.

-

Cytokine measurement: Measure the concentration of the desired cytokine (e.g., IL-2) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

References

Methodological & Application

Application Notes: In Vitro Evaluation of Ubenimex Hydrochloride

Introduction

Ubenimex, also known as Bestatin, is a potent, competitive, and reversible dipeptide-like protease inhibitor derived from Streptomyces olivoreticuli.[1] Its primary mechanism of action involves the inhibition of several aminopeptidases, most notably Aminopeptidase N (APN/CD13), Aminopeptidase B, and Leukotriene A4 (LTA4) hydrolase.[2][3] By blocking these enzymes, ubenimex interferes with the breakdown of bioactive peptides, thereby modulating key physiological processes such as immune response, inflammation, and cell proliferation.[2][4] In oncological research, ubenimex has demonstrated significant anti-tumor effects, including the induction of apoptosis (programmed cell death), inhibition of cell growth and invasion, and cell cycle arrest in various cancer cell lines. These properties make it a valuable tool for in vitro studies aimed at understanding cancer biology and developing novel therapeutic strategies.

These application notes provide detailed protocols for essential in vitro assays to characterize the biological effects of ubenimex hydrochloride on cancer cells.

Key In Vitro Applications and Data

Ubenimex has been shown to exert multiple anti-tumor effects across a range of cancer cell lines. The following table summarizes key quantitative data from various in vitro studies.

| Cell Line | Cancer Type | Assay | Concentration / IC50 | Key Finding |

| U937, HL60, P39/TSU | Human Leukemia | Growth Inhibition | IC50 values near the maximum serum concentration of a 30 mg oral dose. | High sensitivity to ubenimex-induced growth inhibition and apoptosis. |

| SQ-5, EBC-1 | Squamous Cell Carcinoma (Lung) | Growth Inhibition | Dose-dependent inhibition observed. | More sensitive to ubenimex compared to adenocarcinoma cell lines. |

| ABC-1, RERF-LC-OK | Adenocarcinoma (Lung) | Growth Inhibition | Dose-dependent inhibition observed. | Ubenimex induces apoptosis. |